![molecular formula C23H19ClN6O2S B2507933 4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide CAS No. 902580-47-6](/img/structure/B2507933.png)
4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a benzenesulfonamide moiety, and a chlorophenyl group . These structural features suggest that this compound could have interesting biological activities, as many molecules with similar structures are known to exhibit various pharmacological effects .
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the literature, compounds with similar structures are often synthesized via aromatic nucleophilic substitution reactions . For instance, triazoloquinazoline derivatives can be synthesized via the reaction of a suitable amine with a triazole-thiol .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the triazoloquinazoline ring . The presence of the chlorophenyl group could introduce some steric hindrance .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potency against Coxsackie B4 virus .
Anticancer Properties
Indole-based compounds have been investigated for their anticancer effects:
- Formylation of the sydnone ring at the 4th position led to potent activity against various cancer cell lines, including renal, leukemia, and non-small cell lung cancer .
- 4-Amino-1,2,3-triazole core derivatives were identified as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a target in immuno-oncology research .
Antitubercular Activity
Researchers explored the antitubercular potential of indole derivatives:
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives exhibited in vitro activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Other Potential Applications
Future Directions
Given the interesting structural features of this compound and the known biological activities of similar compounds, further studies could be conducted to explore its potential biological activities. These could include in vitro and in vivo assays to evaluate its potential antimicrobial, antiviral, or cytotoxic effects . Additionally, further synthetic work could be done to generate analogs of this compound to explore structure-activity relationships .
properties
IUPAC Name |
4-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2S/c24-17-9-7-16(8-10-17)21-23-27-22(19-3-1-2-4-20(19)30(23)29-28-21)26-14-13-15-5-11-18(12-6-15)33(25,31)32/h1-12H,13-14H2,(H,26,27)(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEGJQJDDWAZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.